molecular formula C22H22O2 B8613432 1,3-Bis(3,4-dimethylphenoxy)benzene CAS No. 18959-90-5

1,3-Bis(3,4-dimethylphenoxy)benzene

Cat. No.: B8613432
CAS No.: 18959-90-5
M. Wt: 318.4 g/mol
InChI Key: KEXIGYCUPZCDDV-UHFFFAOYSA-N
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Description

1,3-Bis(3,4-dimethylphenoxy)benzene is a high-purity organic compound offered for research and development applications. This molecule features a central 1,3-disubstituted benzene core flanked by two 3,4-dimethylphenoxy groups, a structural motif seen in advanced materials . While the specific properties of this compound are under investigation, analogous 1,3-bis(phenoxy)benzene derivatives are frequently explored as key intermediates in polymer chemistry, particularly in the synthesis of polyethers and polyarylates, where they can influence thermal stability and mechanical properties . Furthermore, related dimethoxybenzene derivatives are of significant interest in pharmaceutical and materials science due to their electronic properties and potential bioactivity, often serving as cores for metal complexes in dendrimers or as subjects in crystallographic and computational studies to understand their stability and intermolecular interactions . Researchers value this compound for its potential to act as a building block in the creation of novel materials and for fundamental structure-activity relationship studies. This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

18959-90-5

Molecular Formula

C22H22O2

Molecular Weight

318.4 g/mol

IUPAC Name

4-[3-(3,4-dimethylphenoxy)phenoxy]-1,2-dimethylbenzene

InChI

InChI=1S/C22H22O2/c1-15-8-10-21(12-17(15)3)23-19-6-5-7-20(14-19)24-22-11-9-16(2)18(4)13-22/h5-14H,1-4H3

InChI Key

KEXIGYCUPZCDDV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OC2=CC(=CC=C2)OC3=CC(=C(C=C3)C)C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Compounds

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
1,3-Bis(3,4-dimethylphenoxy)benzene 3,4-dimethylphenoxy C22H22O2 318.41 High lipophilicity, thermal stability (inferred from analogs)
1,3-Bis(3,5-dimethylphenoxy)benzene 3,5-dimethylphenoxy C22H22O2 318.41 Symmetrical packing in crystal lattice; used in materials science
1,4-Bis[2-(3,5-dichloropyridyloxy)]benzene 3,5-dichloropyridyloxy C16H8Cl4N2O2 414.06 Electrophilic substituents enhance reactivity; potential enzyme inhibition
1,3-Bis(2-hydroxyethoxy)benzene 2-hydroxyethoxy C10H14O4 198.22 Hydrophilic; used as a chain extender in polyurethane synthesis
1,3-Bis(aminomethyl)benzene aminomethyl C8H12N2 136.19 High reactivity (amines); hazardous (corrosive, toxic)

Key Findings:

Substituent Position and Symmetry: The 3,4-dimethylphenoxy groups in the target compound introduce asymmetry compared to the 3,5-dimethylphenoxy analog, which exhibits symmetrical crystal packing . This asymmetry may reduce crystallinity but enhance solubility in nonpolar solvents.

Functional Group Effects: Hydroxyethoxy groups in 1,3-Bis(2-hydroxyethoxy)benzene enable hydrogen bonding, lowering its melting point and increasing hydrophilicity compared to dimethylphenoxy derivatives . Aminomethyl substituents (e.g., 1,3-Bis(aminomethyl)benzene) confer high reactivity but also toxicity and corrosivity, limiting their use outside controlled environments .

Thermal and Chemical Stability: Methyl groups in this compound likely enhance thermal stability by sterically shielding the ether linkages, similar to observations in 3,5-dimethylphenyl analogs . Chlorinated derivatives (e.g., ) show increased stability against oxidation but pose environmental persistence risks.

Preparation Methods

Reaction Mechanism and Precursors

The synthesis of 1,3-bis(3,4-dimethylphenoxy)benzene typically involves reacting 1,3-difluorobenzene or 1,3-dichlorobenzene with 3,4-dimethylphenol in the presence of a strong base. The reaction proceeds via a two-step NAS mechanism:

  • Deprotonation of 3,4-dimethylphenol by an alkali metal base (e.g., NaOH, KOH) to form a phenoxide ion.

  • Sequential substitution of fluorine or chlorine atoms on the 1,3-dihalobenzene by phenoxide nucleophiles.

The electron-withdrawing nature of the halogen atoms activates the benzene ring for substitution, while polar aprotic solvents like 1,3-dimethyl-2-imidazolidinone (DMI) enhance reaction efficiency by stabilizing ionic intermediates.

Industrial-Scale Optimization

A patent by CN1239470C outlines a scalable process for synthesizing bis(aryl ether) compounds, which can be adapted for this compound:

  • Molar Ratios : A 2.1:1 molar excess of 3,4-dimethylphenol relative to 1,3-difluorobenzene ensures complete substitution.

  • Temperature : Reactions are conducted at 180–200°C for 15–20 hours, with yields exceeding 85%.

  • Base System : A combination of sodium and potassium hydroxides accelerates substitution kinetics by generating a mixed alkali metal fluoride byproduct, which is easily removed.

Example Procedure :

  • Combine 3,4-dimethylphenol (0.655 mol), 49% aqueous NaOH (0.327 mol), and DMI (250 g) in a reactor.

  • Add 1,3-difluorobenzene (0.298 mol) and heat to 200°C under nitrogen for 19 hours.

  • Cool, filter inorganic salts, and isolate the product via vacuum distillation.

Catalytic Approaches and Solvent Effects

Solvent Selection

DMI is preferred over dimethylformamide (DMF) or toluene due to its high boiling point (180–200°C) and ability to dissolve both aromatic substrates and inorganic bases. In contrast, toluene is often used for azeotropic water removal during phenol deprotonation.

Purification and Characterization

Filtration and Distillation

Post-reaction mixtures are filtered to remove alkali metal halides (e.g., NaF, KCl). Subsequent vacuum distillation (1 mmHg, 250–300°C) yields >99% pure this compound as a viscous liquid.

Analytical Validation

  • HPLC : Purity assessments show <0.2% residual dihalobenzene.

  • NMR : Key signals include aromatic protons at δ 6.8–7.2 ppm and methyl groups at δ 2.2–2.4 ppm.

Comparative Analysis of Methodologies

Parameter NAS with DMI Hybrid Catalyst
Yield85–90%Not tested
Reaction Time15–20 hours8–12 hours (estimated)
Temperature180–200°C120–150°C
SolventDMIDMI
Byproduct RemovalFiltrationNot reported

Challenges and Mitigation Strategies

Incomplete Substitution

Mono-substituted intermediates (e.g., 1-(3,4-dimethylphenoxy)-3-fluorobenzene) may form if stoichiometry or temperature is suboptimal. Solutions include:

  • Using a 10–20% excess of 3,4-dimethylphenol.

  • Extending reaction times to 24 hours.

Solvent Degradation

Prolonged heating of DMI above 220°C can lead to decomposition. Monitoring via gas chromatography ensures solvent integrity.

Emerging Innovations

Microwave-Assisted Synthesis

Adapting methods from related aryl ethers, microwave irradiation at 150–180°C could reduce reaction times to 2–4 hours while maintaining yields >80%.

Green Chemistry Approaches

Replacing DMI with cyclopentyl methyl ether (CPME) , a biodegradable solvent, is under investigation to enhance sustainability .

Q & A

Basic: What are the standard synthetic routes for 1,3-Bis(3,4-dimethylphenoxy)benzene, and what factors influence reaction efficiency?

The primary method involves Ullmann coupling between 1,3-dibromobenzene and potassium 3,4-dimethylphenoxide under controlled conditions. Key factors include:

  • Catalyst choice : Copper(I) iodide or copper powder enhances coupling efficiency.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) improve reaction rates.
  • Temperature : Optimal yields are achieved at 150–200°C.
    This method, adapted from Koton and Florinskii, ensures regioselectivity and high purity . For scale-up, inert atmosphere (N₂/Ar) and stoichiometric control of phenolates are critical.

Basic: What spectroscopic techniques are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Resolves aromatic proton environments (δ 6.7–7.2 ppm for aryl groups) and methyl substituents (δ 2.2–2.4 ppm).
  • FT-IR : Confirms ether linkages (C-O-C stretches at 1200–1250 cm⁻¹).
  • Mass spectrometry (ESI-MS) : Validates molecular ion peaks ([M+H]⁺ at m/z 334.4).
  • X-ray crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, with refinement requiring ≥0.8 Å resolution data .

Advanced: How can researchers resolve discrepancies in NMR data interpretation for regioisomers of this compound?

  • 2D NMR techniques : Use HSQC and HMBC to correlate proton-carbon interactions, distinguishing between ortho/meta/para substituents.
  • Computational modeling : Density Functional Theory (DFT) predicts chemical shifts for comparison.
  • Derivatization : Introduce chiral auxiliaries (e.g., Mosher’s acid) to resolve enantiomeric ambiguities.
  • Comparative analysis : Cross-reference with structurally similar compounds (e.g., 1,3-diphenoxybenzene derivatives) .

Advanced: What mechanistic insights explain the regioselectivity observed in electrophilic substitution reactions?

  • Electronic effects : Methyl groups activate the aromatic ring via electron donation, directing substitution to para positions relative to methyl substituents.
  • Kinetic studies : Isotopic labeling (e.g., deuterated analogs) and time-resolved NMR reveal reaction pathways.
  • DFT calculations : Predict transition-state energies, showing solvent polarity (e.g., DMSO vs. toluene) modulates reaction rates by stabilizing charged intermediates .

Basic: What are the recommended crystallization protocols for obtaining high-quality single crystals?

  • Slow evaporation : Use dichloromethane/hexane (1:3 v/v) at 4°C.
  • Vapor diffusion : Introduce diethyl ether as an antisolvent to induce nucleation.
  • Crystal handling : Preserve crystals under inert oil (e.g., Paratone-N) to prevent solvent loss. SHELX refinement requires careful parameterization of thermal displacement factors .

Advanced: How does steric bulk from 3,4-dimethyl groups impact supramolecular assembly in crystal packing?

  • X-ray studies : Methyl groups enforce dihedral angles of 60–75° between aromatic rings, creating helical motifs.
  • Hirshfeld surface analysis : Dominant C-H···π interactions (≈35% surface contacts) direct layer-by-layer stacking.
  • Comparative studies : Des-methyl analogs show increased π-π stacking but reduced thermal stability .

Advanced: What experimental strategies optimize thermal stability for high-temperature polymer applications?

  • TGA-DSC analysis : Decomposition onset occurs at 280–300°C under nitrogen.
  • Substituent engineering : Electron-withdrawing groups (e.g., -CF₃) para to ether linkages increase stability by 15–20°C.
  • Co-polymerization : Blend with fluorinated monomers (e.g., perfluoroalkyl aryl derivatives) to enhance resistance via synergistic cross-linking .

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